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Compound of Interest

Compound Name:
N,N'-Bis(3-methylphenyl)-N,N'-

bis(phenyl)benzidine

CAS No.: 65181-78-4

Cat. No.: B1266666

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ullmann condensation, a cornerstone of cross-coupling chemistry,

traditionally facilitates the formation of carbon-heteroatom and carbon-carbon bonds, proving

indispensable in the synthesis of biaryl ethers, amines, and thioethers. While the classical

scope of this copper-catalyzed reaction does not extend to the synthesis of trialkylphosphines

such as Tri-n-octylphosphine (TPD), a lesser-known but significant application lies in the

formation of carbon-phosphorus (C-P) bonds. This guide provides a comprehensive overview

of the Ullmann-type condensation for the synthesis of triarylphosphines, a critical class of

ligands and organocatalysts in modern organic chemistry.[1]

Recent advancements have demonstrated that copper-catalyzed C-P bond formation is a

viable and increasingly explored method for preparing triarylphosphines.[1][2] This approach

offers a valuable alternative to the more common palladium- and nickel-catalyzed methods,

leveraging the low cost and unique reactivity of copper catalysts.[1]

Reaction Mechanism and Signaling Pathway
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The precise mechanism of the Ullmann-type C-P coupling can vary depending on the specific

reaction conditions, including the catalyst, ligand, and substrates. However, a generally

accepted catalytic cycle involves a Cu(I)/Cu(III) pathway. The reaction initiates with the

coordination of a phosphine source to a Cu(I) species. Oxidative addition of an aryl halide to

this complex forms a Cu(III) intermediate. Subsequent reductive elimination yields the desired

triarylphosphine and regenerates the active Cu(I) catalyst.
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Caption: Catalytic cycle for the Ullmann-type C-P bond formation.

Quantitative Data Summary
The efficiency of the Ullmann-type synthesis of triarylphosphines is highly dependent on the

choice of catalyst, ligand, base, and solvent. The following tables summarize key quantitative

data from recent studies.

Table 1: Optimization of Reaction Conditions for the Synthesis of Triphenylphosphine[3]
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Entry
Copper
Catalyst
(mol%)

Ligand Base Solvent Yield (%)

1 CuI (10) DMEDA Cs2CO3 1,4-Dioxane 81

2 CuCl2 (10) DMEDA Cs2CO3 1,4-Dioxane 81

3 CuCl2 (10) - Cs2CO3 1,4-Dioxane 94

4
Cu(OAc)2

(10)
- Cs2CO3 1,4-Dioxane 75

5
Cu(acac)2

(10)
- Cs2CO3 1,4-Dioxane 68

6 Cu2O (10) - Cs2CO3 1,4-Dioxane 55

7 CuCl2 (10) - K2CO3 1,4-Dioxane 72

8 CuCl2 (10) - K3PO4 1,4-Dioxane 65

Reaction conditions: Iodobenzene (0.2 mmol), acylphosphine (0.22 mmol), copper catalyst (10

mol%), base (1.2 equiv), solvent (0.4 mL), 110 °C, 12 h, under N2.

Table 2: Substrate Scope for Copper-Catalyzed Synthesis of Triarylphosphines[1]
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Aryl Halide
Phosphorus
Source

Product Yield (%)

Iodobenzene Acylphosphine Triphenylphosphine 94

1-Iodonaphthalene Acylphosphine
Naphthyldiphenylphos

phine
91

4-Iodotoluene Acylphosphine

(4-

Tolyl)diphenylphosphi

ne

85

4-Iodoanisole Acylphosphine

(4-

Methoxyphenyl)diphe

nylphosphine

82

1-Bromonaphthalene Acylphosphine
Naphthyldiphenylphos

phine
88

4-Bromobenzonitrile Acylphosphine

(4-

Cyanophenyl)diphenyl

phosphine

92

Reaction conditions: Aryl halide (0.2 mmol), acylphosphine (0.22 mmol), CuCl2 (10 mol%),

Cs2CO3 (1.2 equiv), 1,4-dioxane (0.4 mL), 110 °C, 12 h, under N2. For aryl bromides, N,N'-

dimethylethylenediamine (DMEDA) was used as a ligand.

Experimental Protocols
General Procedure for the Copper-Catalyzed Synthesis
of Triarylphosphines from Aryl Iodides[1][3]
Materials:

Aryl iodide (1.0 equiv)

Acylphosphine (1.1 equiv)

Copper(II) chloride (CuCl2) (10 mol%)
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Cesium carbonate (Cs2CO3) (1.2 equiv)

Anhydrous 1,4-dioxane

Nitrogen atmosphere

Procedure:

To a dry Schlenk tube under a nitrogen atmosphere, add the aryl iodide (0.2 mmol, 1.0

equiv), acylphosphine (0.22 mmol, 1.1 equiv), CuCl2 (0.02 mmol, 10 mol%), and Cs2CO3

(0.24 mmol, 1.2 equiv).

Add anhydrous 1,4-dioxane (0.4 mL) to the tube.

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

Stir the reaction mixture for 12 hours.

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room

temperature.

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

triarylphosphine.

General Procedure for the Copper-Catalyzed Synthesis
of Triarylphosphines from Aryl Bromides[1]
Materials:

Aryl bromide (1.0 equiv)

Acylphosphine (1.1 equiv)

Copper(II) chloride (CuCl2) (10 mol%)
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N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

Cesium carbonate (Cs2CO3) (1.2 equiv)

Anhydrous 1,4-dioxane

Nitrogen atmosphere

Procedure:

Follow the same initial setup as for aryl iodides, adding DMEDA (0.04 mmol, 20 mol%) to the

Schlenk tube along with the other reagents.

Proceed with the reaction, workup, and purification as described for the aryl iodide protocol.

Experimental Workflow
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Caption: Workflow for the Ullmann-type synthesis of triarylphosphines.
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Note on Trialkylphosphine Synthesis
While the Ullmann condensation is not the method of choice for synthesizing trialkylphosphines

like Tri-n-octylphosphine (TPD), established routes for their preparation include:

Nucleophilic substitution: Reaction of a Grignard reagent (e.g., n-octylmagnesium bromide)

or an organolithium reagent with phosphorus trichloride (PCl3).

Hydrophosphination: Addition of phosphine (PH3) or a primary/secondary phosphine to

alkenes, often catalyzed by a radical initiator or a transition metal complex.

These methods provide direct access to a wide range of trialkylphosphines and are the

standard procedures employed in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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